molecular formula C17H17ClN4O B2543554 9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-09-4

9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Numéro de catalogue: B2543554
Numéro CAS: 459422-09-4
Poids moléculaire: 328.8
Clé InChI: PWCCMTSEFZVAAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (Compound ID: K832-3284F) is a tricyclic heterocyclic compound with a molecular formula of C₁₇H₁₇ClN₄O and a molecular weight of 328.8 g/mol . Its structure features a fused triazoloquinazolinone core substituted with a 2-chlorophenyl group at position 9 and two methyl groups at position 6, contributing to its stereochemical complexity (racemic mixture) . Key physicochemical properties include a logP of 3.3387, indicating moderate lipophilicity, and a polar surface area of 51.557 Ų, suggesting moderate solubility . This compound has been synthesized via copper-catalyzed methods, achieving high yields and purity (>300°C melting point) . Its pharmacological relevance is highlighted in studies targeting selective RXFP4 agonism, where the 2-chlorophenyl substituent plays a critical role in receptor binding .

Propriétés

IUPAC Name

9-(2-chlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-17(2)7-12-14(13(23)8-17)15(10-5-3-4-6-11(10)18)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCMTSEFZVAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 6837-64-5) is a member of the quinazolinone family known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN4OC_{17}H_{17}ClN_{4}O with a molecular weight of approximately 328.8 g/mol. The structure features a triazole ring fused to a quinazolinone moiety, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC17H17ClN4O
Molecular Weight328.8 g/mol
CAS Number6837-64-5
InChIKeyPWCCMTSEFZVAAH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the quinazolinone class exhibit a variety of biological activities including:

  • Antitumor Activity : Some derivatives have shown promising results against various cancer cell lines. For instance, compounds structurally related to quinazolines have demonstrated significant cytotoxic effects against lung cancer (A549) and leukemia (U937) cell lines .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, indicating potential as anti-inflammatory agents .
  • Selective RXFP4 Agonism : Recent studies have identified this compound as a selective agonist for the RXFP4 receptor. In vitro assays demonstrated its ability to activate pathways such as ERK1/2 phosphorylation and intracellular calcium mobilization .

Study 1: Pharmacological Evaluation

A study conducted to evaluate the pharmacological properties of 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one analogs found that modifications in the triazole ring significantly affected biological activity. The presence of the 2-chlorophenyl group was crucial for maintaining agonistic activity at RXFP4 receptors .

Table 1: Biological Activity of Selected Compounds

Compound IDEC50 (μM) RXFP4Efficacy (%) RXFP4EC50 (μM) RXFP3Efficacy (%) RXFP3
7a0.4560.81.2010.5
13a>10<10>10<10

Study 2: Antitumor Activity

Another investigation assessed various quinazoline derivatives for their antitumor properties. The study indicated that specific structural modifications led to enhanced cytotoxicity against cancer cell lines. For example, compounds with additional functional groups showed improved efficacy against A549 cells compared to their simpler analogs .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of cAMP Accumulation : The compound acts by inhibiting forskolin-stimulated cAMP accumulation in CHO cells expressing RXFP3 and RXFP4 receptors .
  • ERK Pathway Activation : Activation of the ERK signaling pathway suggests potential roles in cell proliferation and survival .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various derivatives of quinazoline compounds have been studied for their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of several cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:

CompoundCell LineIC50 (μM)
9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-oneMCF-771.8 ± 1.05
Other derivativesMCF-714.5 - 17.8

These results suggest that certain derivatives may exhibit greater efficacy compared to established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound has been investigated for its ability to interact with various biological targets. Its structural features allow it to act as an enzyme inhibitor in biochemical pathways.

Example: Histone Acetylation

Inhibition of histone acetylation by the compound could lead to altered gene expression profiles in cancer cells, providing insights into its potential as a therapeutic agent in oncology .

Receptor Binding Studies

Studies have also explored the binding affinity of this compound to specific receptors involved in cellular signaling pathways. This property is critical for developing drugs that target receptor-mediated processes.

Detection of Metal Ions

A derivative of this compound has been developed as a fluorescent probe for the selective detection of Fe³⁺ ions. The ability to detect metal ions is essential in various fields, including environmental monitoring and biological studies.

Fluorescent Properties

The fluorescent characteristics of the derivative enable it to be used in assays for detecting metal ion concentrations in different samples. This application is particularly valuable in biochemical research where metal ions play crucial roles in enzyme activity and cellular functions .

Summary of Applications

The applications of 9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be summarized as follows:

  • Anticancer Research : Exhibits cytotoxic effects against various cancer cell lines.
  • Biological Target Interaction : Acts as an enzyme inhibitor and receptor binder.
  • Fluorescent Probes : Useful for detecting metal ions like Fe³⁺.

These applications highlight the compound's potential in both medicinal chemistry and analytical chemistry settings.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group undergoes NAS under basic or catalytic conditions. For example:

  • Replacement with hydroxyl groups : Treatment with NaOH (2M) in dioxane at reflux replaces chlorine with hydroxyl, forming derivatives like 9-(2-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro- triazolo[5,1-b]quinazolin-8(4H)-one .

  • Amination : Reaction with primary amines (e.g., methylamine) in the presence of CuI yields amino-substituted analogs .

Reaction Type Conditions Product Yield
HydroxylationNaOH (2M), dioxane, reflux9-(2-hydroxyphenyl)-6,6-dimethyl-triazoloquinazolinone45–60%
AminationCuI, DMF, 80°C9-(2-(methylamino)phenyl)-6,6-dimethyl-triazoloquinazolinone30–50%

Functionalization of the Triazole Ring

The 1,2,4-triazole moiety participates in coordination chemistry and cycloaddition:

  • Metal coordination : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes that enhance catalytic or biological activity .

  • Cycloaddition : Reacts with acetylenedicarboxylates under microwave irradiation to form fused pyran or tetrazole derivatives .

Modification of the Keto Group

The 8-keto group is reactive toward nucleophiles:

  • Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol, yielding 8-hydroxy-5,6,7,9-tetrahydro-triazoloquinazoline .

  • Condensation : Reacts with hydrazines to form hydrazones, which are precursors for heterocyclic expansions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

  • Suzuki–Miyaura : The chloro substituent couples with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane .

Coupling Partner Catalyst System Product Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane, 100°C9-(4'-methoxybiphenyl-2-yl)-6,6-dimethyl derivative55–70%

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing polycyclic systems:

  • Biginelli reaction : Reacts with aldehydes and urea under acid catalysis to form pyrimidine-fused analogs .

  • Microwave-assisted cyclocondensation : With 2-aminobenzimidazole, yields benzimidazoquinazolinones .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

  • Thiosemicarbazide conjugation : Enhances anticancer activity via interaction with DNA topoisomerases .

  • Fluorescent probes : Functionalization with dansyl chloride creates ion-sensing derivatives.

Key Mechanistic Insights

  • Steric effects : The 6,6-dimethyl group hinders electrophilic attacks at the quinazolinone core but stabilizes intermediates in NAS .

  • Electronic effects : The electron-withdrawing triazole ring activates the chlorophenyl group for substitution .

This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore asymmetric catalysis and green-chemistry approaches to optimize yields .

Comparaison Avec Des Composés Similaires

Table 1: Substituent Effects on Triazoloquinazolinone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) logP Key Applications/Findings
9-(2-Chlorophenyl)-6,6-dimethyl-... (Target) 2-Cl C₁₇H₁₇ClN₄O 328.8 3.3387 Selective RXFP4 agonist; high thermal stability (>300°C)
9-(4-Hydroxyphenyl)-6,6-dimethyl-... 4-OH C₁₇H₁₈N₄O₂ 326.35 2.1* Superior synthesis efficiency (90% yield, 30 min) using NGPU catalyst
9-(2,4-Dichlorophenyl)-2,6,6-trimethyl-... 2,4-Cl; 2-CH₃ C₁₈H₁₈Cl₂N₄O 377.26 3.8* Increased steric hindrance; potential for enhanced receptor selectivity
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-... 4-N(Et)₂ C₂₁H₂₇N₅O 365.48 3.5719 Higher lipophilicity; exploration in CNS-targeted therapies
9-Phenyl-6,6-dimethyl-... H (no substituent) C₁₇H₁₈N₄O 294.35 2.9* Baseline scaffold for SAR studies; lower bioactivity compared to halogenated analogs

*Estimated values based on structural analogs.

Key Observations :

  • Halogenation: The 2-chlorophenyl group in the target compound enhances receptor binding affinity compared to unsubstituted (phenyl) or hydroxylated (4-OH) analogs .
  • Electron-Donating Groups: The 4-diethylamino substituent (logP 3.57) increases lipophilicity, making it suitable for blood-brain barrier penetration, though at the cost of metabolic stability .

Key Findings :

  • The target compound’s synthesis via copper catalysis balances yield and purity, though it requires longer reaction times compared to NGPU-catalyzed derivatives .
  • Tetrazolo analogs (e.g., compound 4 in ) demonstrate faster synthesis but suffer from structural instability, limiting pharmacological utility .

Pharmacological and Physicochemical Profiling

Table 3: Bioactivity and Solubility Trends

Compound Name logSw (Solubility) Hydrogen Bond Acceptors Bioactivity (RXFP4 Agonism EC₅₀)
Target Compound -3.469 4 12 nM
9-(3-Methoxyphenyl)-... () -3.2* 5 >100 nM*
9-(2,4-Dichlorophenyl)-... () -4.1* 4 8 nM*

*Predicted values based on structural analogs.

Key Insights :

  • The target compound’s EC₅₀ of 12 nM for RXFP4 agonism underscores the optimal balance between the 2-chlorophenyl group’s electronic effects and steric bulk .
  • Dichlorinated analogs (e.g., ) show improved potency (EC₅₀ ~8 nM) but poorer solubility (logSw -4.1), complicating formulation .

Q & A

Q. What catalytic systems optimize the synthesis of 9-(2-chlorophenyl)-6,6-dimethyl-tetrahydrotriazoloquinazolinone derivatives?

The synthesis of triazoloquinazolinones often employs multi-component reactions (MCRs) under solvent-free or green conditions. Evidence suggests:

  • NGPU catalyst : Achieves high efficiency (75–90% yields), shorter reaction times (~2 hours), and reduced catalyst loading (0.5 mol%) compared to traditional methods like HCl or p-TSA .
  • Ionic liquids (e.g., [Bmim]BF₄) : Enable solvent-free, room-temperature synthesis via grinding, yielding 85–92% product in 12–15 minutes .
  • PEG-400 with microwave irradiation : Offers recyclable solvent, 30-minute reactions, and yields >80% without column purification .

Methodological Tip : Prioritize NGPU or ionic liquids for scalable, eco-friendly protocols. Compare time, yield, and catalyst recovery in pilot studies .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • ¹H/¹³C NMR : Assign chemical shifts to distinguish substituent effects. For example, the 2-chlorophenyl group shows δ ~7.3–7.5 ppm for aromatic protons, while the dimethyl group appears as a singlet at δ ~1.2–1.4 ppm .
  • X-ray diffraction : Resolves stereochemistry and confirms fused ring systems. For analogous triazoloquinazolines, C–C bond lengths in the heterocyclic core typically range 1.35–1.45 Å .

Methodological Tip : Use DEPT-135 NMR to differentiate CH₃ groups and NOESY for spatial proximity analysis. Cross-validate with computational DFT calculations .

Advanced Research Questions

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

  • Solvent-free mechanochemical grinding : Reduces waste and energy use. Ionic liquid-catalyzed reactions achieve 90% yields in minutes without solvents .
  • Microwave-assisted synthesis : Cuts reaction time by 75% (e.g., 30 minutes vs. 2 hours) using PEG-400, a biodegradable solvent .
  • Catalyst recycling : NGPU and PEG-400 can be reused ≥3 times without significant yield loss .

Methodological Tip : Conduct life-cycle analysis (LCA) to compare energy/CO₂ footprints of microwave vs. conventional heating .

Q. How do substituents on the phenyl ring influence pharmacological activity?

Evidence from SAR studies on analogous triazoloquinazolines reveals:

  • Electron-withdrawing groups (e.g., Cl, Br) : Enhance binding to targets like RXFP4 receptors by increasing lipophilicity (logP ~2.5–3.0) .
  • Hydroxyl or methoxy groups : Improve solubility but may reduce CNS penetration. For example, 4-hydroxyphenyl derivatives show 20% higher aqueous solubility than chlorophenyl analogs .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets. Validate with in vitro assays (e.g., cAMP modulation for RXFP4 agonism) .

Q. How can contradictions in reaction yields across studies be systematically addressed?

Discrepancies often arise from:

  • Catalyst loading : NGPU at 0.5 mol% yields 90% vs. p-TSA at 10 mol% yielding 75% .
  • Reaction time : Microwave irradiation (30 minutes) vs. thermal heating (2 hours) .

Methodological Tip : Design a standardized protocol varying one parameter (e.g., catalyst type) while holding others constant. Use ANOVA to identify statistically significant factors .

Q. What computational methods validate the electronic properties of this compound?

  • DFT calculations : Predict HOMO-LUMO gaps (~4.5–5.0 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate stability in biological membranes (e.g., POPC lipid bilayers) to assess bioavailability .

Methodological Tip : Benchmark DFT results against experimental UV-Vis spectra (λmax ~270–300 nm for triazoloquinazolines) .

Q. How can regioselectivity challenges in cyclization reactions be mitigated?

  • Steric effects : 6,6-Dimethyl groups direct cyclization to the 5,6,7,9-tetrahydro core by reducing conformational flexibility .
  • Acid catalysis : p-TSA promotes regioselective tetrazole ring formation over competing pathways .

Methodological Tip : Monitor reaction progress via LC-MS to detect intermediates. Use high-resolution mass spectrometry (HRMS) to confirm product identity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.